molecular formula C14H17ClF2N2O4S B4763012 N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4763012
M. Wt: 382.8 g/mol
InChI Key: RQKJBICWLHGUDV-UHFFFAOYSA-N
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Description

N~4~-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a chlorinated phenyl group, and a difluoromethoxy substituent, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O4S/c1-24(21,22)19-6-4-9(5-7-19)13(20)18-10-2-3-12(11(15)8-10)23-14(16)17/h2-3,8-9,14H,4-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJBICWLHGUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N4-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under suitable reaction conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N~4~-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N4-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-4-(difluoromethoxy)phenyl]-6-methylnicotinamide
  • 3-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-4-fluoroaniline
  • 3-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}aniline

Uniqueness

N~4~-[3-Chloro-4-(difluoromethoxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring, chlorinated phenyl group, and difluoromethoxy substituent makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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